molecular formula C17H23N3O3S B2946303 Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate CAS No. 1448054-69-0

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Cat. No.: B2946303
CAS No.: 1448054-69-0
M. Wt: 349.45
InChI Key: XXFUVAXMJFRBCI-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole ring, a piperidine moiety, and a thiophen-3-yl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly as a bioactive molecule targeting enzymes or receptors.

Properties

IUPAC Name

tert-butyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-17(2,3)23-14(21)10-20-7-4-12(5-8-20)15-18-19-16(22-15)13-6-9-24-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUVAXMJFRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound that incorporates a piperidine ring and an oxadiazole moiety, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H21N3O3S
  • Molecular Weight : 335.421 g/mol
  • IUPAC Name : tert-butyl 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

This structure suggests potential interactions with biological targets due to the presence of the thiophene and oxadiazole rings, which are known to enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro tests have shown that compounds containing oxadiazole rings can inhibit cell proliferation in various cancer cell lines. Notably, compounds similar to this compound demonstrated IC50 values ranging from 0.86 to 19.5 μM against different cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29) .
Cell LineIC50 (μM)
Breast Carcinoma (T47D)19.5
Colon Carcinoma (HT-29)10.38
Glioma (C6)1.01

These findings suggest a promising anticancer profile for the compound.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with similar structures can exhibit antibacterial and antifungal activities:

  • Mechanism of Action : The presence of the oxadiazole ring contributes to the inhibition of microbial growth by interfering with essential cellular processes .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various oxadiazole derivatives for their anticancer activities. The results demonstrated that modifications in the chemical structure significantly influenced their efficacy against cancer cell lines . The study highlighted the importance of hydrophobic interactions between the compound and target proteins.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of oxadiazole derivatives against Mycobacterium bovis and other pathogens. The study found that specific modifications led to enhanced activity against dormant bacterial states, indicating potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The piperidine-thiophene linkage in the target compound may introduce steric hindrance during synthesis, contrasting with 6a’s linear phenoxy structure.
  • However, experimental validation is absent.
  • Evidence Gaps: No direct data on the target compound’s crystallography, stability, or bioactivity are provided. SHELX programs (e.g., SHELXL for refinement) are widely used in small-molecule crystallography , but their application to this compound remains unverified.

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